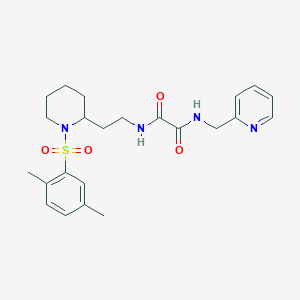![molecular formula C16H18ClN3S B2942859 N-{2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}-N-methylamine CAS No. 339019-32-8](/img/structure/B2942859.png)
N-{2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}-N-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. While specific structural data for this compound is not available, similar compounds have been analyzed using techniques like single-crystal X-ray diffraction . These studies often reveal important structural features, such as hydrogen bonding interactions and molecular conformations .Scientific Research Applications
Synthesis and Biological Activity
- N-{2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}-N-methylamine is part of a class of compounds with potential biological activities. For instance, derivatives of 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-one, which share structural similarities, have been synthesized and found to exhibit significant anti-monoamine oxidase and antitumor activity (Markosyan et al., 2015).
Synthesis and Biological Properties
- Research on related compounds like 3-phenyl-and 3-phenethyl-5-methyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolines has shown that these compounds possess inhibitory effects on brain monoamine oxidase (MAO) activity and have displayed moderate therapeutic effects against certain mouse tumors (Markosyan et al., 2008).
Synthesis, Molecular Structure, and Reactivity
- The synthesis of novel 5-methylidene-1,2,3,5-tetrahydro[2,1-b]-quinazoline derivatives, potentially engaging alpha-adrenergic and/or imidazoline receptors, has been achieved. These compounds may have implications in biological activities mediated by these receptors (Kornicka et al., 2004).
Antimicrobial Activity
- Some derivatives of methylsulfanyl-triazoloquinazoline have been studied for their antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as yeast and fungi, indicating a potential for therapeutic applications in combating microbial infections (Al-Salahi et al., 2013).
Future Directions
properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-methyl-5,6,7,8-tetrahydroquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3S/c1-18-15-12-7-3-5-9-14(12)19-16(20-15)21-10-11-6-2-4-8-13(11)17/h2,4,6,8H,3,5,7,9-10H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPXJJHSZBDRMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC2=C1CCCC2)SCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}-N-methylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

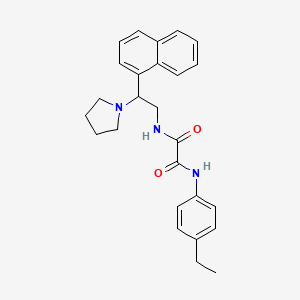
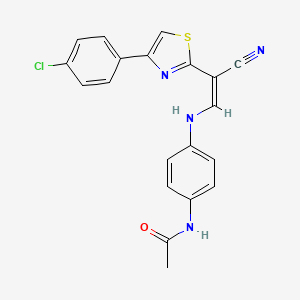
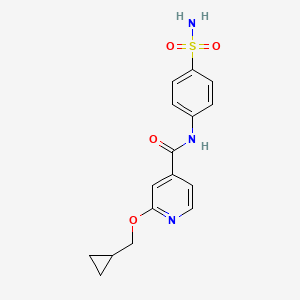
![3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one dihydrochloride](/img/structure/B2942780.png)
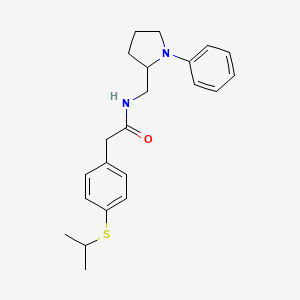
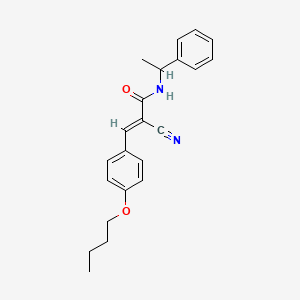
![2-(1-Methylpyrazol-4-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2942787.png)
![2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2942790.png)
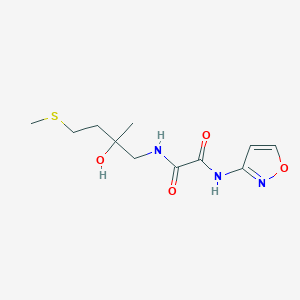
![2-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2942793.png)
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2942795.png)
![N-(2-ethoxyphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2942796.png)

